1-Oxaspiro[4.7]dodecane
Description
1-Oxaspiro[4.7]dodecane is a spirocyclic compound characterized by two fused rings sharing a single atom (spiro atom), with a 4-membered oxetane ring (containing one oxygen atom) and a 7-membered hydrocarbon ring. This unique structure confers rigidity and stereochemical complexity, making it a subject of interest in organic synthesis and medicinal chemistry.
Properties
CAS No. |
62079-29-2 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-oxaspiro[4.7]dodecane |
InChI |
InChI=1S/C11H20O/c1-2-4-7-11(8-5-3-1)9-6-10-12-11/h1-10H2 |
InChI Key |
LDUJSEBWLVYVGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCC1)CCCO2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-Oxaspiro[4.7]dodecane
Radical Addition and Cyclization Approach (Patent EP0120290A1)
The most detailed and well-documented method for preparing 1-oxaspiro[4.7]dodecane involves a three-step process starting from cyclooctanol and acrylic acid, as described in patent EP0120290A1:
Step 1: Radical Addition of Acrylic Acid to Cyclooctanol
- Reagents: Cyclooctanol (3 mol), acrylic acid (0.3 mol), di-tert-butyl peroxide (0.045 mol) as radical initiator.
- Conditions: The mixture is heated to 150 °C, and acrylic acid is added dropwise over 3 to 10 hours under stirring.
- Mechanism: Radical initiation by di-tert-butyl peroxide leads to the addition of acrylic acid to the cyclooctanol, forming an intermediate hydroxysubstituted acid.
Step 2: Lactonization to Form Lactone Intermediate
- The hydroxysubstituted acid spontaneously cyclizes under the reaction conditions to form a lactone intermediate.
- To avoid premature polymerization of acrylic acid, the reaction is carried out in diluted conditions with a 5-20 molar excess of cyclooctanol.
Step 3: Reduction and Cyclization to 1-Oxaspiro[4.7]dodecane
- The lactone is reduced in situ with a complex metal hydride such as lithium aluminum hydride (LiAlH4), yielding a diol intermediate.
- Without isolating the diol, azeotropic distillation with toluene removes water, promoting cyclization to the spirocyclic ether.
- Para-toluenesulfonic acid (~10% relative to diol) is used as a catalyst to facilitate cyclization.
- The product is purified by fractional distillation under vacuum.
Yield and Purification
- The final compound, 1-oxa-spiro[4.7]dodecane, is obtained in good yield (e.g., 90.7 g isolated).
- The process includes washing steps with iron(II) sulfate to destroy residual peroxides, sodium carbonate solution, and water to neutralize the mixture, followed by drying over sodium sulfate.
Summary Table of Key Reaction Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Radical addition | Cyclooctanol (3 mol), acrylic acid (0.3 mol), di-tert-butyl peroxide (0.045 mol), 150 °C, 3-10 h | Formation of hydroxysubstituted acid | Excess cyclooctanol to prevent polymerization |
| Lactonization | Spontaneous under reaction conditions | Formation of lactone | Diluted solution critical |
| Reduction & Cyclization | LiAlH4 reduction, azeotropic distillation with toluene, para-toluenesulfonic acid catalyst (10%) | Formation of diol and cyclization to spiroether | Water removal drives cyclization |
| Purification | Washing, drying, fractional distillation | Product isolation | Vacuum distillation for purity |
Chemical Reactions Analysis
1-Oxaspiro[4.7]dodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Oxaspiro[4.7]dodecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers explore its potential biological activities and interactions with biomolecules.
Medicine: Its unique structure makes it a candidate for drug development and pharmaceutical research.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.7]dodecane involves its interaction with specific molecular targets. The pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its unique structural features .
Comparison with Similar Compounds
Structural Features
Spiro compounds vary in ring sizes, heteroatom composition, and functional groups, which influence their chemical behavior and bioactivity. Below is a comparative analysis:
Key Observations :
Thermophysical and Chemical Reactivity
While direct data on 1-Oxaspiro[4.7]dodecane are scarce, comparisons with similar hydrocarbons (e.g., dodecane) and oxygenated spiro compounds reveal trends:
Reactivity Insights :
Biological Activity
1-Oxaspiro[4.7]dodecane is a unique spirocyclic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
1-Oxaspiro[4.7]dodecane (C11H20O) features a distinctive spirocyclic structure that may influence its biological interactions. Its synthesis typically involves cyclization reactions that can be optimized for yield and purity. The compound can be synthesized through various methods, including:
- Halogenation : Reacting suitable precursors with halogens in the presence of bases.
- Cyclization : Utilizing spirocyclic ketones as starting materials to form the oxaspiro structure.
Antimicrobial Properties
Research indicates that 1-Oxaspiro[4.7]dodecane exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Activity
1-Oxaspiro[4.7]dodecane has been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines, such as HCT116 and A549 cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation.
The biological activity of 1-Oxaspiro[4.7]dodecane is largely attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The reactivity of the oxaspiro structure allows for:
- Covalent Bond Formation : It can form covalent bonds with nucleophiles in biological systems, potentially disrupting cellular functions.
- Signal Transduction Modulation : The compound may interfere with pathways such as Ras/MAPK, which are critical in cancer cell growth and survival.
Case Study 1: Anticancer Activity
A study published in Phytochemistry reported that derivatives of 1-Oxaspiro[4.7]dodecane demonstrated IC50 values ranging from 3.58 μM to 18.5 μM against various cancer cell lines (Table 1). The most potent derivative exhibited an IC50 comparable to established chemotherapeutics like cisplatin.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1-Oxaspiro[4.7]dodecane Derivative A | A549 | 3.58 | Inhibition of Ras/MAPK pathway |
| 1-Oxaspiro[4.7]dodecane Derivative B | HCT116 | 5.23 | Induction of apoptosis |
| Cisplatin | A549 | 7.51 | DNA crosslinking |
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of 1-Oxaspiro[4.7]dodecane against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity with minimum inhibitory concentrations (MIC) ranging from 12 μg/mL to 50 μg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
